molecular formula C17H23BO2 B13412325 2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13412325
M. Wt: 270.2 g/mol
InChI Key: GTJMGPPHLKBGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a cyclopropane ring fused to an indene moiety, with a dioxaborolane group attached. This structure imparts the compound with distinct chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the spirocyclic core followed by the introduction of the dioxaborolane group. One common method involves the cyclopropanation of an indene derivative, followed by the reaction with a boronic ester to form the dioxaborolane moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can alter gene expression and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a cyclopropane ring, an indene moiety, and a dioxaborolane group.

Properties

Molecular Formula

C17H23BO2

Molecular Weight

270.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[1,2-dihydroindene-3,1'-cyclopropane]-4-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H23BO2/c1-15(2)16(3,4)20-18(19-15)13-7-5-6-12-8-9-17(10-11-17)14(12)13/h5-7H,8-11H2,1-4H3

InChI Key

GTJMGPPHLKBGMT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCC34CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.